molecular formula C16H19NO B1452204 3-[(1-Naphthyloxy)methyl]piperidine CAS No. 738521-25-0

3-[(1-Naphthyloxy)methyl]piperidine

Cat. No.: B1452204
CAS No.: 738521-25-0
M. Wt: 241.33 g/mol
InChI Key: LWERMZWBMPYHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Naphthyloxy)methyl]piperidine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(1-Naphthyloxy)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1-Naphthyloxy)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(naphthalen-1-yloxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13/h1-3,6-9,13,17H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWERMZWBMPYHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and physicochemical characteristics of 3-[(1-Naphthyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-[(1-Naphthyloxy)methyl]piperidine

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is rigorously governed by its physicochemical properties. These intrinsic characteristics—molecular weight, solubility, lipophilicity, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately influencing its efficacy and safety.[1][2] This guide provides a comprehensive technical overview of 3-[(1-Naphthyloxy)methyl]piperidine, a molecule featuring a naphthyloxy moiety linked to a piperidine ring. The piperidine scaffold is a common feature in many pharmaceuticals, making this compound a relevant subject for detailed characterization.

This document is structured to serve as a practical framework for researchers and drug development professionals. It moves from foundational molecular data to the predictive power of computational chemistry and culminates in the gold-standard experimental protocols required for definitive characterization. The methodologies described herein are presented not merely as steps to be followed, but with an emphasis on the underlying scientific principles, ensuring a self-validating and robust approach to understanding the compound's behavior.

Section 1: Molecular Identity and Core Properties

A precise understanding of a compound's molecular structure and weight is the bedrock of all subsequent analysis. 3-[(1-Naphthyloxy)methyl]piperidine exists as a free base and is often handled as a hydrochloride salt to improve stability and handling characteristics.

Chemical Structure:

The molecule consists of a piperidine ring substituted at the 3-position with a methyl group, which is in turn linked via an ether bond to a naphthalene ring at the 1-position. The presence of the basic piperidine nitrogen is a key determinant of its physicochemical properties, particularly its pKa and pH-dependent solubility.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Compound Name 3-[(1-Naphthyloxy)methyl]piperidine3-[(1-Naphthyloxy)methyl]piperidine hydrochloride[3]
Molecular Formula C₁₆H₁₉NOC₁₆H₂₀ClNO[3][4]
Molecular Weight 241.33 g/mol 277.79 g/mol [3][4]
CAS Number Not specified28559-36-6[3]
Parent Compound CID 43823225-[3]

Section 2: Computational Prediction of Physicochemical Properties

In the early phases of drug discovery, computational (in silico) modeling is an indispensable tool for rapidly screening and prioritizing candidates.[5][6] Advanced algorithms can predict key physicochemical properties from a molecule's structure alone, offering valuable insights before committing to resource-intensive synthesis and experimentation.[1][]

These predictions help to identify potential liabilities, such as poor solubility or membrane permeability, allowing for early structural optimization.

Predicted PropertyPredicted ValueSignificance in Drug Development
cLogP 3.5 - 4.5An estimate of lipophilicity (oil/water partitioning). Values in this range suggest good membrane permeability but may also indicate potential for lower aqueous solubility and higher metabolic clearance.[]
Aqueous Solubility (LogS) -4.0 to -5.0Predicts solubility in water. A value of -4 corresponds to ~10 mg/L, indicating low intrinsic solubility, a common challenge for drug candidates.[8]
pKa (Basic) 9.5 - 10.5The predicted basic pKa of the piperidine nitrogen. This indicates the molecule will be predominantly protonated and positively charged in the acidic environment of the stomach and much of the small intestine, which significantly impacts its solubility and absorption.[2]
Topological Polar Surface Area (TPSA) 21.3 ŲRelates to a molecule's ability to cross biological membranes. A low TPSA value, such as this, is often associated with good cell permeability and potential for crossing the blood-brain barrier.[3]

Note: The values in the table are typical predictions for a molecule of this structure based on common computational models. Actual experimental values are necessary for confirmation.

Section 3: Experimental Determination of Physicochemical Properties

While computational predictions are invaluable for initial screening, experimental data remains the definitive standard for characterizing a compound.[9] The following sections detail the standard protocols for determining the critical physicochemical properties of 3-[(1-Naphthyloxy)methyl]piperidine.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP/LogD)

Lipophilicity is a crucial factor governing a drug's ADME profile. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. The shake-flask method is the traditional and most reliable technique for this determination.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Preparation: Prepare a stock solution of 3-[(1-Naphthyloxy)methyl]piperidine in a suitable organic solvent (e.g., DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Pre-saturate n-octanol with the PBS buffer.

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and PBS (pH 7.4).

  • Equilibration: Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning and equilibration.

  • Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Stock Solution in DMSO Equilibrate Add & Shake (Equilibration) Stock->Equilibrate Octanol n-Octanol (Buffer Saturated) Octanol->Equilibrate Buffer PBS pH 7.4 (Octanol Saturated) Buffer->Equilibrate Separate Centrifuge (Phase Separation) Equilibrate->Separate Quantify_O Quantify Octanol Phase (HPLC/LC-MS) Separate->Quantify_O Octanol Quantify_A Quantify Aqueous Phase (HPLC/LC-MS) Separate->Quantify_A Aqueous Calculate Calculate LogD Quantify_O->Calculate Quantify_A->Calculate

Workflow for LogD Determination
Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability.[8][10] Poor solubility can lead to incomplete absorption and high variability between patients. Thermodynamic solubility, which measures the equilibrium concentration of a saturated solution, is the most relevant value for drug development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Prepare buffer solutions at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4).

  • Saturation: Add an excess amount of solid 3-[(1-Naphthyloxy)methyl]piperidine (or its HCl salt) to vials containing each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation: Filter the resulting suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate and determine the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Reporting: Report the solubility in units such as mg/mL or µM at each specific pH.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solid Excess Solid Compound Equilibrate Add & Agitate (24-48h Equilibration) Solid->Equilibrate Buffers Buffers (pH 2.0, 6.5, 7.4) Buffers->Equilibrate Filter Filter Suspension (Remove Solid) Equilibrate->Filter Quantify Quantify Filtrate (HPLC/LC-MS) Filter->Quantify Result Report Solubility (mg/mL or µM) Quantify->Result

Workflow for Thermodynamic Solubility
Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 3-[(1-Naphthyloxy)methyl]piperidine, the pKa of the piperidine nitrogen dictates its charge state, which profoundly affects its interaction with biological targets and its solubility.[][11] Potentiometric titration is a highly accurate method for its determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Accurately weigh and dissolve the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl). The burette adds small, precise volumes of titrant, and the pH is recorded after each addition.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the titration curve, often by calculating the first derivative to find the equivalence point. Specialized software is typically used to refine the pKa value from the collected data.

  • Validation: Perform the titration in triplicate to ensure reproducibility.

pKa_Workflow Prep Prepare Compound Solution (Known Concentration & Ionic Strength) Setup Calibrate pH Electrode & Automated Burette Prep->Setup Titrate Titrate with Standard Acid (HCl) Record pH vs. Volume Setup->Titrate Plot Plot Titration Curve (pH vs. Titrant Volume) Titrate->Plot Analyze Calculate Derivative & Identify Inflection Point Plot->Analyze Result Determine pKa Value Analyze->Result

Workflow for pKa Determination

Conclusion

A thorough and accurate assessment of molecular weight and physicochemical characteristics is not merely a preliminary step but a critical foundation for the entire drug development process. For 3-[(1-Naphthyloxy)methyl]piperidine, the interplay between its significant lipophilicity (driven by the naphthyl group) and its pH-dependent behavior (governed by the basic piperidine nitrogen) defines its potential as a therapeutic agent.

This guide has outlined a logical and robust strategy, beginning with foundational identity, leveraging the speed of in silico prediction, and culminating in the precision of experimental validation. By systematically determining properties like LogD, aqueous solubility, and pKa, researchers can make informed decisions, optimize molecular design, and significantly increase the probability of advancing a well-characterized and promising candidate toward clinical evaluation. The synergy between predictive modeling and empirical testing remains the cornerstone of modern, efficient, and successful pharmaceutical science.[1][9]

References

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules.
  • Bergazin, T.D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
  • Locker, I. (2001). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. ResearchGate.
  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Health Perspectives.
  • Roy, K. (2009). Prediction of Drug-Like Properties. In: Madame Curie Bioscience Database. NCBI Bookshelf.
  • BOC Sciences. Physicochemical Property Prediction.
  • PubChem. 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride. National Center for Biotechnology Information.
  • bioRxiv. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA.
  • Pace Analytical. Characterization of Physicochemical Properties.
  • PubChem. 4-[(2-Naphthyloxy)methyl]piperidine. National Center for Biotechnology Information.
  • WuXi AppTec. Physicochemical Property Study.
  • Pacific BioLabs. Physicochemical Properties.
  • Tucho, C.A., et al. (2015). Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate.
  • Wang, B., et al. (2012). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing.
  • International Journal of Pharmacy and Technology. (2012). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
  • Kumar, K.S., et al. (2013). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Scholars Research Library.

Sources

Technical Guide: 3-[(1-Naphthyloxy)methyl]piperidine as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the pharmaceutical intermediate 3-[(1-Naphthyloxy)methyl]piperidine .

Executive Summary

3-[(1-Naphthyloxy)methyl]piperidine (CAS 28559-36-6 for the HCl salt) represents a critical "privileged structure" in medicinal chemistry, specifically within the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and 5-HT receptor ligands . Structurally, it serves as a conformationally restricted analog of open-chain aryloxyalkylamines (such as the blockbuster drug Duloxetine ), offering a rigidified scaffold that reduces entropic penalties upon binding to Monoamine Transporters (MATs).

This guide details the compound's synthetic utility, physicochemical profiling, and role as a high-value intermediate for generating libraries of CNS-active agents. It is designed for process chemists and lead optimization teams focusing on neuropharmacology.

Chemical Profile & Structural Analysis[1][2][3][4]

The compound consists of a piperidine ring substituted at the C3 position with a (1-naphthyloxy)methyl group. This architecture mimics the pharmacophore required for aminergic neurotransmitter transporter binding: an aromatic lipophilic domain (naphthalene) linked to a basic amine (piperidine) via a spacer.

Physicochemical Properties
PropertyValue / Description
IUPAC Name 3-[(naphthalen-1-yloxy)methyl]piperidine
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol (Free Base); 277.79 g/mol (HCl Salt)
LogP (Predicted) ~3.8 (High Lipophilicity)
pKa (Piperidine N) ~10.8 (Highly Basic)
Chirality Contains one chiral center at C3.[1] Enantiopure forms ((R) or (S)) are crucial for receptor selectivity.
Appearance White to off-white crystalline solid (HCl salt).
Structural Homology (SAR Context)

The molecule serves as a bioisostere for several clinical agents. Its rigidity allows researchers to probe the spatial requirements of the serotonin transporter (SERT) and norepinephrine transporter (NET) binding pockets.

  • vs. Duloxetine: Replaces the thiophene-propanamine chain with a piperidine ring, locking the N-to-Aromatic distance.

  • vs. Aryloxypropylamines: Reduces conformational freedom, potentially increasing potency and selectivity.

Synthetic Pathways[4][5]

The synthesis of 3-[(1-Naphthyloxy)methyl]piperidine requires precise control over the ether linkage formation to prevent racemization (if starting from chiral pools) and to minimize N-alkylation side products.

Primary Route: Mitsunobu Coupling

The most robust method for research-scale synthesis involves the Mitsunobu reaction between N-protected 3-hydroxymethylpiperidine and 1-naphthol.

Reagents:

  • Substrate: N-Boc-3-hydroxymethylpiperidine

  • Nucleophile: 1-Naphthol

  • Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Activation: Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere.

  • Addition: Cool to 0°C. Add 1-Naphthol (1.1 eq).

  • Coupling: Dropwise addition of DIAD (1.2 eq) over 30 minutes, maintaining temperature <5°C to suppress hydrazide byproducts.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM to yield the final salt.

Alternative Route: Nucleophilic Substitution (SN2)

For larger scales where Mitsunobu reagents are cost-prohibitive, an SN2 displacement of a mesylate is preferred.

Protocol:

  • Mesylation: React N-Boc-3-hydroxymethylpiperidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM.

  • Etherification: React the resulting mesylate with 1-Naphthol in DMF using K₂CO₃ or Cs₂CO₃ as a base at 60–80°C.

  • Deprotection: Acidic cleavage of the Boc group.

Visualization of Synthetic Workflow

The following diagram illustrates the logic flow for generating the scaffold and its downstream library applications.

SynthesisWorkflow Start N-Boc-3-hydroxymethyl piperidine Step1 Coupling Reaction (Mitsunobu or SN2) Start->Step1 Substrate Reagent 1-Naphthol Reagent->Step1 Nucleophile Inter N-Boc-Protected Intermediate Step1->Inter Ether Bond Formation Step2 Deprotection (TFA or HCl) Inter->Step2 Boc Removal Product 3-[(1-Naphthyloxy)methyl] piperidine (HCl) Step2->Product Salt Formation Library Library Generation (N-Alkylation/Acylation) Product->Library Diversification

Caption: Step-wise synthetic pathway from chiral pool precursors to the active pharmaceutical intermediate.

Role in API Synthesis & Downstream Applications[1][6]

This intermediate is rarely the final drug; rather, it is the nucleophilic core used to generate diversity at the piperidine nitrogen.

Functionalization Strategies

Once the secondary amine is exposed (deprotected), it serves as a handle for:

  • Reductive Amination: Reaction with aryl aldehydes to create N-benzyl derivatives (common in 5-HT2A antagonists).

  • Amidation: Coupling with carboxylic acids to form amide linkers, reducing basicity and altering blood-brain barrier (BBB) permeability.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates to fine-tune metabolic stability.

Pharmacological Relevance[2][7][8]
  • Target: Serotonin Transporter (SERT) and 5-HT7 Receptors.

  • Mechanism: The naphthyl group anchors the molecule in the hydrophobic pocket of the receptor, while the protonated piperidine nitrogen forms an ionic bond with a conserved aspartate residue (e.g., Asp98 in hSERT).

Quality Control & Analytical Characterization

Ensuring the purity of this intermediate is vital, particularly regarding the regioisomerism (1-naphthyl vs. 2-naphthyl) and enantiomeric excess .

Key Analytical Specifications
TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Diagnostic doublet at δ ~4.1 ppm (O-CH₂); Naphthyl region δ 7.0–8.3 ppm.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99% ee (if specifying R/S isomer)
Residual Solvents GC-HSTHF < 720 ppm; Toluene < 890 ppm
Water Content Karl Fischer< 1.0% w/w (Hygroscopic as HCl salt)
Impurity Profile
  • Impurity A (N-Alkylated Dimer): Formed if the amine is not fully protected during the coupling step.

  • Impurity B (Elimination Product): 3-Methylene-N-Boc-piperidine, formed if mesylate elimination occurs instead of substitution.

  • Impurity C (Regioisomer): 2-Naphthyloxy analog (requires strict QC of starting 1-naphthol).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Naphthol derivatives can be potent sensitizers. Use full PPE (nitrile gloves, respirator) to avoid dermal absorption.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • PubChem. (2025). 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride. National Library of Medicine. [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][2][3]

  • RSC Publishing. (2002). Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Methodological & Application

Procedures for using 3-[(1-Naphthyloxy)methyl]piperidine in in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 3-[(1-Naphthyloxy)methyl]piperidine

Subtitle: Protocols for In Vitro Monoamine Transporter Binding, Functional Uptake Inhibition, and Metabolic Stability Profiling.

Introduction & Scope

3-[(1-Naphthyloxy)methyl]piperidine (and its structural analogs) represents a critical scaffold in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Structurally related to clinical standards like Duloxetine and Atomoxetine , this aryloxy-alkyl-amine motif is a privileged pharmacophore for binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

This guide details the standard operating procedures (SOPs) for utilizing this compound as a chemical probe to assess transporter affinity and functional inhibition. These protocols are designed for drug discovery professionals requiring high-fidelity data on potency (


), affinity (

), and metabolic liability.

Key Applications:

  • SAR Profiling: Establishing structure-activity relationships for SNRI candidates.

  • Selectivity Screening: Determining SERT vs. NET vs. DAT selectivity ratios.

  • Mechanism of Action: Differentiating between competitive uptake inhibition and transporter release.

Safety & Reagent Preparation

Compound Handling:

  • Storage: Store powder at -20°C under desiccated conditions.

  • Solubility: Soluble in DMSO (up to 50 mM). For aqueous assays, dilute intermediate stocks in assay buffer to ensure final DMSO concentration is <0.1% to avoid solvent-induced cytotoxicity or membrane perturbation.

  • Stereochemistry Note: The C3 position of the piperidine ring is chiral. Biological activity often resides predominantly in one enantiomer (typically the S-enantiomer for similar scaffolds like duloxetine). Ensure the stereochemical purity is defined prior to assay [1].

Buffer Formulations:

  • Binding Buffer (Standard): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Uptake Buffer (Krebs-Ringer-HEPES): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl

    
    , 1.2 mM MgSO
    
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    , 10 mM HEPES, 1.8 g/L Glucose, pH 7.4.

Protocol A: Radioligand Binding Assays (Affinity)

This assay measures the ability of 3-[(1-Naphthyloxy)methyl]piperidine to displace a known high-affinity radioligand from the transporter binding site. It determines the equilibrium dissociation constant (


).

Target Systems:

  • hSERT: Membranes from HEK293 cells stably expressing human SERT.

  • hNET: Membranes from HEK293 cells stably expressing human NET.

Reagents:

  • SERT Radioligand: [³H]-Citalopram (Selectivity: High).

  • NET Radioligand: [³H]-Nisoxetine (Selectivity: High).

  • Non-Specific Binding (NSB) Controls: 10 µM Fluoxetine (for SERT) / 10 µM Desipramine (for NET).

Step-by-Step Procedure:

  • Membrane Preparation: Thaw membrane aliquots and homogenize gently in Binding Buffer. Dilute to a protein concentration of 5–10 µ g/well .

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + High Conc. Blocker (10 µM).[1][2]

    • Test Sample: Buffer + Radioligand + Membrane + 3-[(1-Naphthyloxy)methyl]piperidine (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Equilibrium is temperature-dependent; maintain consistency.

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 2 hours. Why? PEI reduces the negatively charged radioligand sticking to the glass fiber, lowering background noise.

    • Harvest using a cell harvester (e.g., Tomtec or PerkinElmer). Wash 3x with ice-cold Binding Buffer.

  • Quantification: Add liquid scintillant and count radioactivity (CPM) using a MicroBeta counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Protocol B: Functional Uptake Inhibition Assays

While binding assays show affinity, this assay proves the compound actually stops the transport of neurotransmitters across the membrane.

Experimental Workflow Diagram:

UptakeAssay Start Seed HEK-hSERT/hNET Cells (Poly-D-Lysine Plates) Wash Wash Cells 2x (Warm Uptake Buffer) Start->Wash PreInc Pre-incubation (15 min, 37°C) Add 3-[(1-Naphthyloxy)methyl]piperidine Wash->PreInc StartRxn Initiate Uptake Add [3H]-5-HT or [3H]-NE PreInc->StartRxn Equilibrium reached Incubate Active Transport Phase (10 min, 37°C) StartRxn->Incubate Stop Terminate Reaction Rapid Ice-Cold Wash (3x) Incubate->Stop Prevent efflux Lysis Cell Lysis (0.1N NaOH / 1% SDS) Stop->Lysis Read Scintillation Counting (CPM Measurement) Lysis->Read

Caption: Workflow for radiometric monoamine uptake inhibition. Critical steps include the pre-incubation to establish inhibitor equilibrium and the rapid ice-cold wash to freeze transport activity.

Detailed Methodology:

  • Cell Culture: Seed HEK293 cells expressing hSERT or hNET at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Allow to adhere overnight [2].

  • Pre-Incubation:

    • Remove culture media and wash cells 2x with warm Uptake Buffer.

    • Add 150 µL of Uptake Buffer containing the test compound (3-[(1-Naphthyloxy)methyl]piperidine) at varying concentrations.

    • Incubate for 15 minutes at 37°C. Causality: This allows the inhibitor to bind to the transporter before the substrate competes for the site.

  • Substrate Addition:

    • Add 50 µL of [³H]-Serotonin (final conc. 20 nM) or [³H]-Norepinephrine (final conc. 50 nM).

    • Incubate for exactly 10 minutes at 37°C.

    • Note: Do not exceed 10 minutes. Uptake must be measured during the linear phase of transport.

  • Termination:

    • Aspirate buffer immediately.

    • Wash cells 3x with Ice-Cold buffer. Why? Cold temperature rigidifies the membrane and stops the transporter instantly.

  • Lysis & Detection:

    • Lyse cells with 100 µL 0.1 N NaOH or 1% SDS.

    • Transfer to scintillation vials/plates and measure CPM.

Protocol C: Metabolic Stability (Microsomal)

Naphthyloxy-piperidines are susceptible to oxidative metabolism (hydroxylation on the naphthyl ring or N-demethylation if substituted) by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) [3].

Procedure:

  • Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM Test Compound, 3.3 mM MgCl

    
     in 100 mM Phosphate Buffer (pH 7.4).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding 1 mM NADPH.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add sample to cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent compound depletion to calculate intrinsic clearance (

    
    ).
    

Data Summary & Interpretation

Expected Performance Metrics:

ParameterAssay TypeExpected Range (Potent SNRI)Notes
hSERT

Radioligand Binding0.1 – 50 nMLower

indicates higher affinity.
hNET

Radioligand Binding1 – 100 nMRatio of SERT/NET

defines selectivity.
hSERT

Functional Uptake1 – 100 nMFunctional potency is usually lower than binding affinity due to substrate competition.
Hill Slope Dose-Response0.8 – 1.2Deviation from 1.0 suggests cooperativity or non-specific effects.

Troubleshooting Guide:

  • High Non-Specific Binding: Ensure filters are PEI-soaked (Binding Assay) or use BSA in the buffer (0.1%) to prevent "sticky" compound adherence to plastics.

  • Low Signal-to-Noise: Check specific activity of radioligand. For uptake assays, ensure cells are 90-95% confluent; gaps lead to lower total uptake counts.

References

  • Bymaster, F. P., et al. (2001).[3] "Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors."[4] Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2018). "Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics." International Journal of Neuropsychopharmacology. Link

  • Shao, J., et al. (2022).[1][4][5] "Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice." Drug Metabolism and Disposition. Link

  • Van Orden, L. J., et al. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Troubleshooting low purity issues with 3-[(1-Naphthyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(1-Naphthyloxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity-related issues encountered during the synthesis and purification of this important chemical intermediate. Our approach is rooted in first-principles chemistry to not only provide solutions but also to explain the underlying causality, empowering you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the quality and handling of 3-[(1-Naphthyloxy)methyl]piperidine.

Q1: My final, purified product has a distinct yellow or brownish discoloration. What is the likely cause and is it a significant impurity?

A: This is a very common observation and is typically caused by trace-level oxidation of the 1-naphthol starting material or residual naphthoxide species.[1] While often present in small amounts that may not significantly impact purity as determined by HPLC or NMR, the colored impurities can be aesthetically undesirable and may interfere with certain sensitive downstream applications. The discoloration is exacerbated by exposure to air and light, especially under basic conditions. Rigorous purification, such as charcoal treatment during recrystallization or careful column chromatography, can often remove these colored byproducts.

Q2: My reaction appears complete by TLC, but after workup, my crude NMR shows significant amounts of unreacted 1-naphthol. Why is this happening?

A: This issue often points to an incomplete reaction or hydrolysis of the product during the workup phase. The synthesis of 3-[(1-Naphthyloxy)methyl]piperidine is typically a Williamson ether synthesis, which is an S(_N)2 reaction.[2][3] Several factors could be at play:

  • Insufficient Base: The 1-naphthol must be fully deprotonated to the naphthoxide to serve as an effective nucleophile. If an insufficient amount of a strong enough base (e.g., sodium hydride) is used, unreacted 1-naphthol will remain.[4]

  • Reaction Time/Temperature: S(_N)2 reactions can be slower than anticipated, especially if using less reactive alkyl halides or non-optimal solvents. Insufficient reaction time or temperature can lead to incomplete conversion.[2]

  • Workup Issues: During an aqueous workup, if the pH is not carefully controlled, partitioning of the product and starting material between the organic and aqueous layers can be inefficient, leading to an apparent re-emergence of starting material in the isolated crude product.

Q3: Besides starting materials, what are the most probable side-products I should be looking for?

A: The primary side-product of concern arises from the ambident nature of the naphthoxide nucleophile. While the desired reaction is O-alkylation to form the ether, a competing side reaction is C-alkylation , where the alkyl halide reacts with the carbon skeleton of the naphthalene ring.[2] This results in the formation of a structural isomer that can be very difficult to separate from the desired product due to similar polarities. Another potential side reaction, particularly if the piperidine nitrogen is not protected, is N-alkylation of the piperidine starting material by another molecule of the alkyl halide.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific low-purity issues.

Issue 1: Multiple Spots on TLC / Peaks in HPLC with Similar Retention Times
  • Symptom: Your TLC plate shows two or more spots with very close R(_f) values, or your HPLC chromatogram displays a main product peak with a closely eluting shoulder or secondary peak.

  • Probable Cause: The most likely culprit is the presence of a C-alkylated isomer. The naphthoxide ion has electron density on both the oxygen and certain carbons of the aromatic rings. While O-alkylation is kinetically and thermodynamically favored under standard Williamson ether synthesis conditions, a small percentage of C-alkylation can occur, leading to an isomeric byproduct.[2]

  • Mechanistic Insight:

    G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Naphthoxide 1-Naphthoxide Ion O_Alkylation O-Alkylation (Major Pathway) Naphthoxide->O_Alkylation SN2 Attack from Oxygen C_Alkylation C-Alkylation (Minor Pathway) Naphthoxide->C_Alkylation SN2 Attack from Ring Carbon AlkylHalide 3-(Halomethyl)piperidine AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation Target 3-[(1-Naphthyloxy)methyl]piperidine (Desired Product) O_Alkylation->Target Isomer C-Alkylated Isomer (Impurity) C_Alkylation->Isomer

    Caption: Competing O- and C-alkylation pathways in the synthesis.

  • Troubleshooting & Resolution:

    • Reaction Condition Optimization: Favor O-alkylation by using polar aprotic solvents like DMF or acetonitrile, which solvate the cation of the base but leave the oxygen nucleophile highly reactive.[2][4] Avoid protic solvents which can solvate the oxygen atom and reduce its nucleophilicity.[4]

    • Chromatographic Separation: Separating these isomers requires high-resolution chromatography.

      • Use a shallower solvent gradient during column chromatography (e.g., increasing from 10% to 25% Ethyl Acetate in Hexanes over many column volumes instead of a steep 0% to 50% gradient).

      • Consider using a different stationary phase, such as alumina, or a reverse-phase column if the initial separation on silica is unsuccessful.

Issue 2: Significant Peak Tailing during Silica Gel Column Chromatography
  • Symptom: When purifying your crude product on a silica gel column, you observe broad, asymmetric peaks that streak down the column and result in poor separation and mixed fractions.

  • Probable Cause: This is a classic problem when purifying basic compounds like piperidine derivatives on standard silica gel.[5] The free amine group (pKa ~11) is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor elution behavior, i.e., tailing.[5]

  • Troubleshooting & Resolution:

    • Eluent Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

      • Add 0.5% - 1% triethylamine (TEA) or ammonia (as a 7N solution in methanol, used sparingly) to your solvent system. The TEA will preferentially bind to the silanol groups, allowing your product to elute symmetrically.

    • Use of Deactivated Silica: For highly sensitive compounds, you can use commercially available deactivated silica gel (e.g., treated with a silanizing agent) or basic alumina as the stationary phase.

Table 1: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Action(s)
Yellow/Brown Product ColorOxidation of 1-naphthol.[1]Purify via recrystallization with activated charcoal; Store product under inert gas, protected from light.
Unreacted Starting MaterialsIncomplete reaction; Insufficient base; Non-optimal conditions.[2]Increase reaction time/temperature; Ensure >1 equivalent of a strong base (e.g., NaH); Use a polar aprotic solvent (DMF, Acetonitrile).
Closely Eluting ImpurityC-alkylated isomeric byproduct.[2]Optimize reaction conditions to favor O-alkylation; Employ high-resolution column chromatography with a shallow gradient.
Peak Tailing on Silica GelInteraction of basic piperidine with acidic silica.[5]Add 0.5-1% triethylamine to the eluent; Use basic alumina as the stationary phase.
Low Yield & Complex MixtureN-alkylation side reactions (unprotected piperidine); Elimination reactions.[2][6]Use an N-protected piperidine starting material (e.g., N-Boc-3-(hydroxymethyl)piperidine, followed by activation and ether synthesis); Use milder reaction temperatures.

Part 3: Recommended Protocols for Purification & Analysis

Adherence to robust purification and analytical protocols is critical for ensuring the final purity of your material.

Protocol 1: High-Fidelity Purification via Acid-Base Extraction

This powerful technique leverages the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities like unreacted 1-naphthol and C-alkylated byproducts.[5][7]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 20 mL). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers and wash once with fresh ethyl acetate (1 x 20 mL) to remove any remaining non-basic impurities. Discard all organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 3M aqueous NaOH or solid K(_2)CO(_3) with stirring until the pH is >10. The protonated product will be converted back to the free base, which will often precipitate or form an oil.

  • Re-extraction: Extract the free base from the aqueous layer with fresh ethyl acetate or DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

For obtaining a high-purity, stable, and crystalline solid, converting the free base to its hydrochloride (HCl) salt is highly recommended.[8][9]

  • Salt Formation: Dissolve the purified free base (from Protocol 1) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in diethyl ether (e.g., 2M solution) dropwise with stirring. The HCl salt will precipitate as a white solid. Monitor the addition to avoid adding a large excess of acid.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any surface impurities.

  • Recrystallization: Dissolve the crude HCl salt in a minimal amount of a hot solvent system (e.g., isopropanol/methanol or ethanol/water). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Drying: Collect the pure crystals by vacuum filtration and dry them under high vacuum to remove all residual solvent.

Protocol 3: Standard HPLC-UV Method for Purity Assessment

The naphthyl group provides a strong UV chromophore, making HPLC-UV an ideal method for purity analysis.[10]

Table 2: Typical HPLC Analytical Parameters

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water Acid modifier improves peak shape for basic analytes by protonating them.[11]
Mobile Phase B Acetonitrile or Methanol Standard organic modifiers for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutes A broad gradient is suitable for initial screening of impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Provides reproducible retention times.
Detection UV at 280 nm The naphthalene ring system has a strong absorbance near this wavelength.

| Injection Vol. | 5 µL | Standard injection volume. |

Part 4: Visual Workflow for Troubleshooting

Troubleshooting_Workflow start Low Purity Observed check_crude Analyze Crude NMR / HPLC start->check_crude unreacted_sm High levels of Starting Materials? check_crude->unreacted_sm Yes complex_mix Many Unidentified Peaks? check_crude->complex_mix No optimize_rxn Optimize Reaction: - Increase Time/Temp - Check Base Stoichiometry - Use Polar Aprotic Solvent unreacted_sm->optimize_rxn Yes unreacted_sm->complex_mix No optimize_rxn->start protecting_group Consider N-Protecting Group Strategy to Prevent N-Alkylation Side Reactions complex_mix->protecting_group Yes isomeric_impurity Closely Eluting Impurity? complex_mix->isomeric_impurity No protecting_group->start c_alkylation Probable C-Alkylated Isomer. Optimize Chromatography: - Shallow Gradient - Alternative Stationary Phase isomeric_impurity->c_alkylation Yes purification_issue Poor Purification Performance? isomeric_impurity->purification_issue No c_alkylation->start tailing Peak Tailing on Silica? purification_issue->tailing Yes end_node High Purity Product purification_issue->end_node No add_base Add 0.5-1% TEA to Eluent tailing->add_base Yes acid_base_ext Use Acid-Base Extraction (Protocol 1) tailing->acid_base_ext No add_base->start acid_base_ext->start

Caption: A decision-making workflow for troubleshooting low purity issues.

References

  • Scribd. 2-Naphthyl Butyl Ether Synthesis. [Link]

  • Google Patents.
  • StudyMoose. Synthesis and Analysis of Butyl Naphthyl Ether via SN2 Reaction. [Link]

  • Journal of the American Chemical Society. The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. [Link]

  • WIPO Patentscope. WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. [Link]

  • University of California, Riverside. Nucleophilic displacement - Formation of an ether by an SN2 reaction – The Williamson. [Link]

  • PubChem. 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride. [Link]

  • ScienceDirect. Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. [Link]

  • University of Wisconsin-River Falls. The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. A facile synthesis of naphthyl ethers using micellar medium. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

Sources

Technical Support Center: Enantiomeric Separation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving enantiomeric separation issues in piperidine derivatives. The piperidine ring is a cornerstone motif in modern pharmaceuticals, but its chirality presents a significant analytical challenge.[1] Ensuring enantiomeric purity is mandated by regulatory bodies, as enantiomers can have vastly different pharmacological and toxicological profiles.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for method development and troubleshooting. We will move from foundational choices to advanced problem-solving, explaining the scientific principles behind each recommendation.

Part 1: Foundational Knowledge & Initial Strategy

The first step in any chiral separation is establishing a sound initial strategy. This involves selecting the right analytical technique and a logical starting point for screening Chiral Stationary Phases (CSPs).

FAQ: Which is the best chromatographic technique for my piperidine derivative: HPLC or SFC?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two primary techniques for the chiral separation of piperidine derivatives.[1] Gas Chromatography (GC) is generally limited to volatile or semi-volatile derivatives and often requires a derivatization step to increase volatility.[1]

The choice between HPLC and SFC depends on your laboratory's goals and available instrumentation.

Table 1: Comparison of Chiral HPLC and Chiral SFC for Piperidine Analysis

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[1]Separation using supercritical CO₂ as the primary mobile phase, offering properties between a gas and a liquid.[1]
Key Advantage Versatility and a vast library of established methods and commercially available CSPs.[1]High speed, efficiency, and significantly reduced organic solvent consumption, making it a "greener" alternative.[1]
Primary Analytes Broad applicability to a wide range of non-volatile and thermally labile piperidine derivatives.[1]Excellent for a wide range of polar and non-polar compounds; advantageous for preparative-scale separations.[1]
Solvent Usage Can be high, especially in normal-phase mode.Dramatically lower organic solvent consumption.[1]
Analysis Time Typically longer than SFC.Often in the range of minutes, allowing for high-throughput screening.[2]
Instrumentation Cost Moderately priced and widely available.Higher initial investment, but can offer lower long-term operating costs.[1]

Scientist's Recommendation: For initial screening and method development, SFC is often the preferred starting point due to its speed and efficiency.[3] However, HPLC remains a robust and indispensable tool, and methods are often developed in parallel or when SFC fails to provide adequate resolution.[3]

Workflow for Initial Method Development

A systematic screening approach is crucial as there is no universal chiral stationary phase.[4] This workflow maximizes the probability of finding a successful separation quickly.

MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_decision Phase 3: Decision & Optimization cluster_outcome Phase 4: Outcome Analyte Characterize Analyte (pKa, Solubility, Structure) CSP_Select Select 4-6 Polysaccharide CSPs (e.g., AD, AS, OD, OJ, IA, IC) Analyte->CSP_Select MP_Select Prepare Mobile Phases (e.g., CO₂/MeOH for SFC; Hex/IPA for NP-HPLC) CSP_Select->MP_Select Screen Automated Screening Inject racemate on all selected CSPs using a generic gradient MP_Select->Screen Data Analyze Data (Resolution, Peak Shape) Screen->Data Decision Resolution > 1.5? Data->Decision Optimize Proceed to Optimization (See Part 2 & 3) Decision->Optimize Yes Troubleshoot Troubleshoot (See Part 2) Decision->Troubleshoot No

Caption: Initial workflow for chiral method development.

Part 2: Troubleshooting Common Separation Problems

This section addresses the most frequent issues encountered during the enantioseparation of piperidine derivatives.

Issue 1: Poor or No Resolution (Rs < 1.5)

This is the most common challenge. Resolution is a function of efficiency, retention, and selectivity, with selectivity being the most critical factor in chiral separations.[5]

Q: I'm not seeing any separation between my enantiomer peaks. What is the root cause and what should I try first?

A: The primary cause is a lack of differential interaction between the enantiomers and the Chiral Stationary Phase (CSP). The CSP is not creating a stable enough diastereomeric complex with one enantiomer relative to the other.[4]

Troubleshooting Steps:

  • Confirm You Are Using a Chiral Column: This may seem basic, but it is a necessary first check.

  • Change the Stationary Phase: This is the most impactful variable. If you see no separation on a cellulose-based CSP (e.g., Chiralcel OD), try an amylose-based one (e.g., Chiralpak AD).[5][6] Their different helical structures provide unique steric environments.[5]

  • Modify the Mobile Phase:

    • Change the Alcohol Modifier: In both SFC and Normal Phase HPLC (NP-HPLC), switching the alcohol (e.g., from Methanol to Ethanol or Isopropanol) can drastically alter selectivity. The alcohol competes with the analyte for polar interaction sites on the CSP.

    • Adjust Additive Concentration/Type: Mobile phase additives are essential for piperidines.[7] While a basic additive is standard, sometimes an acidic additive can induce or improve separation where a basic one fails. This is counterintuitive but has been demonstrated to be effective for basic drugs on polysaccharide CSPs.[7] Try screening with both a basic (0.1% Diethylamine) and an acidic (0.1% Trifluoroacetic Acid) additive.

  • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 15°C) often enhances resolution. Lower temperatures can increase the stability difference between the transient diastereomeric complexes formed on the CSP.[5][8] However, this effect is compound-specific and not universal.[8]

PoorResolution Start Poor or No Resolution (Rs < 1.5) Check1 Is the CSP appropriate? (e.g., Polysaccharide-based) Start->Check1 Action1 Screen different CSPs (Amylose vs. Cellulose) Check1->Action1 No / Unsure Check2 Is the mobile phase optimized? Check1->Check2 Yes Action1->Check2 Action2 1. Change alcohol modifier (MeOH, EtOH, IPA) 2. Screen acidic vs. basic additives Check2->Action2 No / Unsure Check3 Is the temperature optimized? Check2->Check3 Yes Action2->Check3 Action3 Test lower temperatures (e.g., 40°C -> 25°C -> 15°C) Check3->Action3 No / Unsure Success Resolution Achieved Check3->Success Yes Action3->Success

Caption: Troubleshooting logic for poor enantiomeric resolution.

Issue 2: Peak Tailing

Q: My peaks are tailing significantly. What causes this for a basic compound like piperidine, and how do I fix it?

A: Peak tailing for basic analytes is almost always caused by secondary ionic interactions between the protonated basic nitrogen of the piperidine and acidic residual silanol groups on the silica surface of the stationary phase.[8][9] This strong, non-specific binding leads to a delayed elution for a fraction of the analyte molecules, causing a "tail."

The Solution: Mobile Phase Additives

The key is to "mask" these active silanol sites.[8]

  • Add a Basic Modifier: Introduce a small amount of a competing base into your mobile phase. This base will occupy the active silanol sites, preventing your analyte from interacting with them.

    • Recommended Additives: Diethylamine (DEA) or Triethylamine (TEA) are highly effective.

    • Typical Concentration: Start with 0.1% (v/v) in the mobile phase or the alcohol modifier.[9][10] In some cases, concentrations up to 0.5% may be needed.

Expert Insight: While both DEA and TEA work, DEA is often preferred as it is more volatile and less likely to cause issues with mass spectrometry detection. For SFC, basic additives like isopropylamine or triethylamine are incorporated into the alcohol modifier and significantly improve peak shape.[11]

Issue 3: Analyte Lacks a UV Chromophore

Q: My piperidine derivative has no UV-absorbing group. How can I detect it with a standard HPLC-UV system?

A: When an analyte is "UV-invisible," you must make it visible. This is achieved through pre-column derivatization, where you chemically attach a chromophoric tag to your analyte before injection.[1][8]

Common Strategy for Piperidines:

  • Derivatizing Agent: para-Toluenesulfonyl chloride (PTSC) is a highly effective agent for derivatizing the secondary amine of the piperidine ring.[10] The resulting sulfonamide is strongly UV-absorbent.

  • Reaction: The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[10]

  • Detection: The derivatized analyte can then be readily detected, for example, at 228 nm.[10]

A detailed protocol for this procedure is provided in Part 4.

Part 3: Advanced Optimization & Method Development

Once you have achieved initial separation, the next step is to fine-tune the method for robustness, speed, and efficiency.

FAQ: How do temperature and flow rate affect my separation?

A: These parameters are crucial for optimization after a suitable CSP and mobile phase have been identified.

  • Temperature: As mentioned, lower temperatures often improve resolution but can also increase analysis time and backpressure.[8] Conversely, higher temperatures can improve peak efficiency (sharper peaks) but may decrease selectivity.[5] It is essential to study a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance for your specific compound.[8]

  • Flow Rate: Lowering the flow rate generally increases column efficiency and can improve resolution, but at the cost of longer run times.[12] Conversely, increasing the flow rate speeds up the analysis but may sacrifice some resolution. In SFC, higher flow rates are possible without a significant loss in resolution due to the properties of the supercritical fluid.[1]

FAQ: Can I reverse the elution order of the enantiomers?

A: Yes, reversing the elution order can be highly beneficial, especially when a minor enantiomer impurity elutes on the tail of the major peak. There are several ways to achieve this:

  • Switch to the Opposite Enantiomeric CSP: Many CSPs are available with the chiral selector in the opposite configuration (e.g., Chiralpak IA vs. its enantiomeric version). This is the most predictable way to reverse elution order.

  • Change the Mobile Phase Additive: Switching from a basic to an acidic additive (or vice-versa) can sometimes alter the chiral recognition mechanism enough to cause a reversal in elution order.[13]

  • Change the Alcohol Modifier: Switching between methanol, ethanol, and isopropanol can also, in some cases, lead to an elution order swap.[5]

Part 4: Protocols & Experimental Details

Protocol 1: Generic CSP Screening for Piperidine Derivatives (SFC)

This protocol outlines a standard screening procedure on an analytical SFC system.

  • Instrumentation: Analytical SFC system with column and solvent switching, UV or MS detector.

  • Chiral Stationary Phases: A selection of polysaccharide-based columns (e.g., Chiralpak AD-H, AS-H, IA, IC; Chiralcel OD-H, OJ-H).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol with 0.2% Diethylamine (DEA).

  • Screening Gradient:

    • Start at 5% Mobile Phase B.

    • Increase linearly to 45% B over 5 minutes.

    • Hold at 45% B for 1 minute.

    • Return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 3.0 mL/min.[1]

  • Backpressure: 150 bar.[1]

  • Column Temperature: 40°C.[1]

  • Sample Preparation: Dissolve the racemic sample in the mobile phase modifier (or a compatible solvent) to a concentration of ~1 mg/mL.

Protocol 2: Pre-column Derivatization with PTSC for UV Detection

This protocol is a general guideline for derivatizing piperidines that lack a chromophore, based on established methods.[10]

  • Reagent Preparation:

    • Prepare a solution of your piperidine sample in a suitable aprotic solvent (e.g., acetonitrile) at approximately 10 mg/mL.

    • Prepare a solution of para-toluenesulfonyl chloride (PTSC) in the same solvent (1.2 equivalents relative to the piperidine).

    • Prepare a basic solution (e.g., 2 equivalents of triethylamine or a saturated solution of sodium bicarbonate).

  • Derivatization Reaction:

    • In a small vial, mix the piperidine solution with the basic solution.

    • Add the PTSC solution dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or LC-MS.

  • Sample Preparation for HPLC:

    • Once the reaction is complete, dilute the sample with the HPLC mobile phase to a suitable concentration for injection (e.g., 0.1-0.5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

References

  • Zhang, T., Nguyen, D., & Franco, P. (2006). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. PubMed, 18(10), 1776-91. [Link]

  • Hassan, M., Aboul-Enein, H. Y., & Ali, I. (2004). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]

  • Phinney, K. W., & Sander, L. C. (2003). Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography. Chirality, 15(5), 407-13. [Link]

  • Babu, C. V., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

  • Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 183-189. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Instrumentation Science & Technology, 29(4), 339-347. [Link]

  • Regalado, E. L., Welch, C. J. (2016). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 29(11). [Link]

  • Wang, X., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography B, 791(1-2), 139-52. [Link]

  • Patel, A., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Dong, M. W. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]

  • Unknown Author. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Technology Networks. [Link]

  • Patel, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1). [Link]

  • Unknown Author. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. Regis Technologies. [Link]

  • Unknown Author. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]

  • Unknown Author. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]

Sources

Addressing steric hindrance in 3-substituted piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hurdles in C3-Functionalization

Introduction: The C3 Paradox

User Context: You are likely experiencing low yields ( < 20%), regio-isomeric mixtures, or complete catalyst arrest. The Root Cause: The 3-position (beta) of the piperidine ring represents a "dead zone" in classical reactivity. It lacks the acidity of the


-position (C2) and is sterically crowded by N-protecting groups (like Boc or Cbz), which adopt rotamers that shield the C3 equatorial approach. Furthermore, in cross-coupling, the adjacent nitrogen can chelate Pd/Ni catalysts, arresting the cycle at the transmetallation stage.

This guide moves beyond textbook synthesis, utilizing PEPPSI™ technology , Transient Directing Groups , and Asymmetric Hydrogenation to bypass these barriers.

Module 1: Cross-Coupling on Sterically Hindered C3

Scenario: You are attempting a Negishi or Suzuki coupling on N-Boc-3-bromopiperidine and observing homocoupling or no reaction.

The Solution: Pd-PEPPSI-IPent

Standard phosphine ligands (PPh3, dppf) fail here because they cannot force the bulky oxidative addition complex to undergo reductive elimination. The Pd-PEPPSI-IPent catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is essential. The bulky iso-pentyl groups on the NHC ligand create a "flexible steric wall" that forces the product off the metal center.

Protocol: Negishi Coupling of 3-Halopiperidines

Valid for: Creating C(sp3)-C(sp3) bonds at C3.

  • Zinc Reagent Prep: Activate Zn dust with TMSCl/1,2-dibromoethane in THF. Add alkyl bromide. Heat to 60°C to form R-ZnBr.

  • Catalyst Load: In a separate vial, load Pd-PEPPSI-IPent (1-2 mol%). Note: Do not use PEPPSI-IPr; it is less effective for this specific steric profile.

  • Coupling: Add N-Boc-3-bromopiperidine (1.0 equiv) and LiBr (2.0 equiv) to the catalyst vial.

  • Addition: Cannulate the organozinc reagent into the catalyst/substrate mixture.

  • Reaction: Stir at RT for 12h . (Avoid heating >50°C to prevent

    
    -hydride elimination).
    

Key Troubleshooting Metric:

  • Issue:

    
    -hydride elimination (alkene formation).
    
  • Fix: Add LiCl or LiBr (saturated in THF). This breaks up zinc aggregates and accelerates transmetallation over elimination.

Visual Workflow: The Steric Bypass Mechanism

Negishi_PEPPSI cluster_0 Catalytic Cycle (Pd-PEPPSI-IPent) cluster_1 Failure Modes PreCat Pd(II)-PEPPSI-IPent (Precatalyst) Active Pd(0)-NHC (Active Species) PreCat->Active Activation (R-ZnX) OxAdd Oxidative Addition (Sterically Crowded) Active->OxAdd + 3-Br-Piperidine TransMet Transmetallation (+ R-ZnX + LiCl) OxAdd->TransMet Rate Limiting Step Arrest Catalyst Arrest (N-Chelation) OxAdd->Arrest If Ligand too small RedElim Reductive Elimination (Forced by IPent wingtips) TransMet->RedElim BetaElim Beta-Hydride Elimination (Alkene Byproduct) TransMet->BetaElim If Temp > 50°C RedElim->Active Product Release

Caption: The bulky IPent ligand prevents N-chelation arrest and forces reductive elimination of the hindered C3 product.

Module 2: Stereoselective Hydrogenation

Scenario: You need to synthesize a chiral 3-substituted piperidine from a pyridine precursor, but you are getting a racemate or the wrong diastereomer.

The Decision Matrix: Cis vs. Trans vs. Enantio
Target GeometryCatalyst SystemAdditiveMechanism
Racemic Cis PtO₂ (Adams' Cat.) Acetic AcidHeterogeneous "One-Face" Adsorption
Racemic Trans Rh/C NaOEt (Ethanol)Thermodynamic Equilibration (Epimerization)
Enantio-enriched [Rh(COD)Cl]₂ / JosiPhos Et₃N (1.0 eq) Homogeneous Outer-Sphere Mechanism
Critical Protocol: Asymmetric Hydrogenation (The "Glorius-Lefort" Method)

Direct hydrogenation of 3-substituted pyridines usually fails to induce chirality because the substrate coordinates flatly to the metal. You must use a base-assisted route.

  • Substrate: N-Benzyl-3-alkylpyridinium bromide.

  • Catalyst: [Rh(COD)Cl]₂ (1 mol%) + (R,S)-JosiPhos (1.1 mol%).

  • Solvent: MeOH/THF (1:1).

  • Crucial Additive: Triethylamine (Et₃N) (1.0 equiv).

    • Why? The base scavenges HBr formed in situ and prevents the formation of a non-reactive pyridinium-catalyst complex, allowing the enamine intermediate to coordinate selectively.

  • Conditions: 50 bar H₂, 50°C, 24h.

Expected Outcome: >90% ee, >95% yield. Without Et₃N, ee drops to <10%.

Module 3: The "Reductive Heck" Workaround

Scenario: You cannot install the substituent via C-H activation because the reaction keeps hitting the C2 or C4 position.

The Fix: Do not use C-H activation on the piperidine. Instead, use Rh-catalyzed carbometalation on the dihydropyridine.[1] This is the modern "Fletcher" approach (JACS 2023) that sets the C3 stereocenter before the ring is fully saturated.

Protocol: Reductive Heck Coupling
  • Precursor: Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine).[1]

  • Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂).

  • Catalyst: [Rh(cod)OH]₂ (3 mol%) + (S)-Segphos (7 mol%).[2]

  • Conditions: Toluene/H₂O, CsOH, 70°C.

  • Result: 3-Aryl-tetrahydropyridine (enantioenriched).

  • Final Step: Pd/C hydrogenation to yield the 3-substituted piperidine.

Troubleshooting FAQs

Q1: My Negishi coupling stops at 40% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Zinc aggregates are clogging the transmetallation.

  • Fix: Add LiCl (1.5 eq) dissolved in THF to the reaction. This breaks down the polymeric organozinc species into monomeric R-ZnCl-LiCl species, which are much more reactive.

Q2: I am seeing de-boc (deprotection) during hydrogenation.

  • Diagnosis: PtO₂ in AcOH generates in-situ acid strong enough to cleave sensitive carbamates.

  • Fix: Switch to Rh/Al₂O₃ in MeOH. It is neutral and tolerates Boc/Cbz groups while maintaining cis-selectivity.

Q3: Why can't I just use C-H activation to put a group at C3?

  • Technical Reality: The nitrogen atom directs Pd to C2 (alpha) via coordination. The C4 position is sterically accessible.[3] C3 is the "unhappy middle"—electronically deactivated by the N-inductive effect and sterically blocked by the N-protecting group. The Transient Directing Group (TDG) strategy (using C3-tethered amides) can functionalize C4, but direct C3 functionalization usually requires the de novo or reductive methods described in Module 3.

Visual Summary: Synthesis Pathway Selection

Piperidine_Pathways Start Target: 3-Substituted Piperidine Decision1 Starting Material? Start->Decision1 PathA Pyridine Decision1->PathA PathB 3-Halo-Piperidine Decision1->PathB PathC Dihydropyridine Decision1->PathC MethodA Asymmetric Hydrogenation (Rh-JosiPhos + Et3N) PathA->MethodA Enantio-control MethodB Negishi Coupling (Pd-PEPPSI-IPent) PathB->MethodB Steric Bypass MethodC Reductive Heck (Rh-Segphos + ArB(OH)2) PathC->MethodC C3-Arylation

Caption: Select the synthetic entry point based on available precursors and stereochemical requirements.

References

  • Negishi Coupling (PEPPSI-IPent): Çalimsiz, S., & Organ, M. G. (2011).[4] Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.[4] Chemical Communications, 47(18), 5181-5183. Link

  • Asymmetric Hydrogenation (Rh-JosiPhos): Renom-Carrasco, M., et al. (2016).[5] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528–9532. Link

  • Reductive Heck (C3-Functionalization): Mishra, S., et al. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1] Journal of the American Chemical Society, 145(26), 14221–14226. Link[1]

  • C-H Activation (C4 Selectivity): He, J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.[6][7] Organic Letters, 20(13), 3853–3857. Link

Sources

Validation & Comparative

Bioequivalence studies of 3-[(1-Naphthyloxy)methyl]piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioequivalence Studies of 3-[(1-Naphthyloxy)methyl]piperidine Derivatives (Duloxetine Hydrochloride) Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Regulatory Affairs Professionals, and Clinical Pharmacologists.

Executive Summary

The 3-[(1-Naphthyloxy)methyl]piperidine scaffold represents a critical class of serotonin-norepinephrine reuptake inhibitors (SNRIs), with Duloxetine Hydrochloride being the primary commercial archetype. Developing generic equivalents for this class presents a unique set of challenges driven by the molecule's profound acid lability .

This guide provides a technical roadmap for demonstrating bioequivalence (BE) between a Test formulation (Generic) and the Reference Listed Drug (RLD, e.g., Cymbalta). Unlike standard immediate-release formulations, the success of this scaffold depends entirely on the integrity of the enteric coating during gastric transit. This document synthesizes regulatory standards (FDA/EMA) with practical experimental protocols to ensure scientific validity.

Part 1: The Molecular Scaffold & Stability Profile

The core challenge in bioequivalence for this class is not metabolic, but chemical. The ether linkage between the naphthalene ring and the piperidine/thiophene backbone is highly susceptible to acid hydrolysis.

The Failure Mode: If the enteric coating fails in the acidic environment of the stomach (pH 1.2), the ether bond cleaves, yielding 1-Naphthol (a toxic impurity) and a thienyl alcohol derivative. This results in reduced bioavailability and potential toxicity.

Figure 1: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the critical degradation mechanism that the formulation must prevent.

DegradationPathway Duloxetine Duloxetine (Parent) (Acid Labile Ether Linkage) Stomach Gastric Environment (pH 1.2, 37°C) Duloxetine->Stomach Coating Failure Transition Hydrolysis of Naphthyl Ether Stomach->Transition H+ Catalysis Naphthol 1-Naphthol (Toxic Impurity) Transition->Naphthol Cleavage Thiophene Thienyl Alcohol Derivative Transition->Thiophene Cleavage

Caption: Mechanism of acid hydrolysis for 3-[(1-Naphthyloxy)methyl]piperidine derivatives.

Part 2: Comparative In Vitro Performance (Dissolution)

Before in vivo testing, the formulation must pass rigorous dissolution testing. For this delayed-release (DR) class, a two-stage dissolution method is mandatory to verify the enteric coating's robustness.

Experimental Protocol: Two-Stage Dissolution

Objective: Prove that the Test product resists acid (0% release) and releases rapidly in buffer (matching the RLD).

ParameterAcid Stage (Stage 1)Buffer Stage (Stage 2)
Medium 0.1 N HClPhosphate Buffer pH 6.8
Volume 1000 mL1000 mL
Apparatus USP Apparatus 1 (Basket)USP Apparatus 1 (Basket)
Speed 100 rpm100 rpm
Duration 2 Hours45 - 60 Minutes
Acceptance Criteria ≤ 10% Release (Ideally 0%)Q ≥ 80% at 45 min

Critical Comparison Metric:

  • Acid Resistance: If the Test product shows >10% release in Stage 1, it is chemically unstable and will fail in vivo BE due to degradation.

  • Similarity Factor (

    
    ):  In Stage 2 (pH 6.8), the release profile of the Test must match the Reference with an 
    
    
    
    value between 50 and 100 .

Part 3: Bioanalytical Protocol (LC-MS/MS)

Quantifying Duloxetine in plasma requires high sensitivity (LLOQ ~0.1 ng/mL) due to its extensive metabolism and distribution.

Methodology: Liquid-Liquid Extraction (LLE)

Self-Validating Step: Use a stable isotope-labeled internal standard (Duloxetine-D5) to correct for extraction efficiency and matrix effects.

  • Sample Prep: Aliquot 200 µL human plasma.

  • IS Addition: Add 50 µL Duloxetine-D5 working solution.

  • Extraction: Add 2.0 mL Methyl tert-butyl ether (MTBE) or n-Hexane.

    • Why? These non-polar solvents minimize the extraction of polar metabolites, improving selectivity for the parent lipophilic molecule.

  • Agitation: Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase.

Chromatographic Conditions
  • Column: C18 or C8 (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (60:40 v/v).

  • Detection (MS/MS): Positive ESI, MRM mode.

    • Precursor/Product (Duloxetine): 298.1 → 154.1 m/z

    • Precursor/Product (IS): 303.1 → 159.1 m/z

Part 4: In Vivo Bioequivalence Design

The pivotal proof of equivalence lies in the pharmacokinetic (PK) comparison. Because this is a delayed-release formulation, food effects are significant. Regulatory bodies (FDA/EMA) require both Fasting and Fed studies.

Study Design Architecture
  • Design: Randomized, Open-Label, 2-Treatment, 2-Period, 2-Sequence, Single-Dose Crossover.

  • Washout: Minimum 7 days (Duloxetine

    
     hours; 7 days > 10 half-lives).
    
  • Subjects: Healthy volunteers (Genotyping for CYP2D6 is recommended but not always mandatory; poor metabolizers may have elevated exposure).

Figure 2: Clinical Trial Workflow

ClinicalWorkflow cluster_Period1 Period 1 cluster_Period2 Period 2 Screening Screening (Inclusion/Exclusion) Randomization Randomization (Seq AB or Seq BA) Screening->Randomization Dose1 Dosing (Test or Ref) (Fasted or Fed) Randomization->Dose1 PK1 PK Sampling (0 - 72 Hours) Dose1->PK1 Washout Washout Period (> 7 Days) PK1->Washout Dose2 Crossover Dosing (Ref or Test) Washout->Dose2 PK2 PK Sampling (0 - 72 Hours) Dose2->PK2 Analysis Bioanalytical & Statistical Analysis (90% CI of GMR) PK2->Analysis

Caption: Crossover design workflow for Duloxetine bioequivalence assessment.

Key Pharmacokinetic Parameters (Representative Data)

The following table summarizes expected PK values for a 60 mg dose. The Test product must fall within the acceptance limits relative to the Reference.

ParameterDefinitionFasting State (Approx.)Fed State (Approx.)[1][2][3]Bioequivalence Limit

Lag Time2.0 hrs4.0 - 6.0 hrsN/A (Diagnostic only)

Time to Peak6.0 hrs10.0 hrsN/A

Peak Conc.40 - 60 ng/mL40 - 60 ng/mL*80.00 - 125.00%

Exposure700 - 1400 ng·h/mL700 - 1400 ng·h/mL80.00 - 125.00%

*Note: Food delays absorption (


) but typically does not significantly alter the extent of absorption (

) or peak concentration (

) for enteric-coated pellets, provided the coating remains intact.

Part 5: Statistical Assessment & Conclusion

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for


 and 

must fall entirely within the 80.00% to 125.00% range.[2]

Common Pitfalls:

  • High Variability: Duloxetine can exhibit high intra-subject variability (CV > 30%). If the Reference product shows high variability in the study, a Reference-Scaled Average Bioequivalence (RSABE) approach may be permitted by some regulatory agencies (e.g., FDA), though standard average BE is usually sufficient for this molecule.

  • Naphthol Formation: If the Test product has poor enteric coating, you will see a reduced

    
     (parent drug degrades) and potentially adverse events in subjects due to 1-naphthol release.
    

References

  • U.S. Food and Drug Administration (FDA). (2014).[4] Draft Guidance on Duloxetine Hydrochloride.[3][5] Recommended Jun 2008; Revised Jul 2014. [Link]

  • European Medicines Agency (EMA). (2015). Assessment Report: Duloxetine Mylan (Procedure No. EMEA/H/C/004000/0000). [Link][1][6][7][8]

  • Ssentongo, P., et al. (2015). Bioequivalence study of duloxetine hydrochloride 60 mg EC capsules in the fasting and fed states.[1][2][6][9] Journal of Health Research, 29(3), 165-169. [Link]

  • Patel, B., et al. (2011). Development and Validation of a LC/MS/MS Method for the Determination of Duloxetine in Human Plasma. Research Journal of Pharmacy and Technology. [Link]

Sources

Infrared (IR) spectroscopy benchmarks for 3-[(1-Naphthyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of 3-[(1-Naphthyloxy)methyl]piperidine

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical sciences, providing a rapid, non-destructive method for identifying functional groups within a molecule. The principle lies in the interaction of infrared radiation with molecular vibrations. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded, generating a spectrum that serves as a unique molecular "fingerprint." For researchers and professionals in drug development, IR spectroscopy is an indispensable tool for structural elucidation, reaction monitoring, and quality control.

This guide provides a comprehensive benchmark analysis of the IR spectrum of 3-[(1-Naphthyloxy)methyl]piperidine, a molecule that integrates a saturated piperidine heterocycle with a bulky naphthyloxy aromatic system. By dissecting its expected spectral features and comparing them to related structural analogs, we will establish a clear framework for its spectroscopic identification.

Molecular Structure and Expected Vibrational Modes

The structure of 3-[(1-Naphthyloxy)methyl]piperidine is a composite of several key functional groups, each with characteristic vibrational modes that will manifest in the IR spectrum:

  • Piperidine Ring: A saturated six-membered heterocycle. Crucially, the nitrogen atom is tertiary, meaning it is bonded to three carbon atoms and has no N-H bond. This predicts the absence of the characteristic N-H stretching vibration typically seen in primary or secondary amines.

  • Naphthalene Ring: A bicyclic aromatic system. This will give rise to aromatic C-H stretching vibrations and a series of C=C ring stretching absorptions.

  • Aryl Ether Linkage (C-O-C): The connection between the naphthalene ring and the methylene bridge. This group is expected to produce strong, characteristic C-O stretching bands.

  • Aliphatic Chains (-CH₂- and -CH-): The methylene bridge and the saturated carbon framework of the piperidine ring will exhibit characteristic aliphatic C-H stretching and bending vibrations.

Benchmark IR Spectrum Analysis for 3-[(1-Naphthyloxy)methyl]piperidine

While a definitive, published spectrum for this specific molecule is not widely available, a benchmark spectrum can be constructed based on established group frequencies from extensive spectroscopic databases and literature on analogous compounds. The following table details the expected key absorption bands, their origins, and their significance.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentSignificance and Interpretation
3100 - 3000Medium to WeakAromatic C-H StretchPresence of the naphthalene ring. Absorptions above 3000 cm⁻¹ are a hallmark of C-H bonds on sp²-hybridized carbons.[1][2]
2950 - 2840StrongAliphatic C-H StretchCorresponds to the C-H bonds of the piperidine ring and the methylene bridge. The intensity reflects the numerous C-H bonds in the saturated portion of the molecule.[1][3]
~1600, ~1500, ~1450Medium to WeakAromatic C=C Ring StretchThese multiple bands are characteristic of the carbon-carbon stretching vibrations within the naphthalene aromatic ring system.[1][2]
~1465MediumCH₂ Scissoring (Bending)Bending vibration of the methylene groups in the piperidine ring and the linker.[1][4]
~1250StrongAsymmetric C-O-C StretchThis is a key diagnostic band for the aryl ether linkage. Its high intensity makes it a prominent feature in the spectrum.
~1100 - 1020Medium to WeakSymmetric C-O-C & C-N StretchThis region can be complex, with contributions from both the ether symmetric stretch and the C-N stretching of the tertiary amine. These bands are often less intense and can be coupled with other vibrations.
900 - 675Medium to StrongAromatic C-H Out-of-Plane BendThe pattern and position of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Comparative Spectral Analysis: Isolating Key Features

To fully appreciate the IR fingerprint of 3-[(1-Naphthyloxy)methyl]piperidine, it is instructive to compare its expected spectrum with those of its core building blocks: piperidine and 1-naphthol (as a proxy for the naphthyloxy moiety).

Functional Group3-[(1-Naphthyloxy)methyl]piperidinePiperidine (Reference)1-Naphthol (Reference)
O-H Stretch AbsentAbsentPresent (Broad, ~3300 cm⁻¹)
N-H Stretch Absent Present (Medium, ~3300 cm⁻¹)[5][6]Absent
Aromatic C-H Stretch Present (3100-3000 cm⁻¹)AbsentPresent (3100-3000 cm⁻¹)[7]
Aliphatic C-H Stretch Present (2950-2840 cm⁻¹)Present (2950-2840 cm⁻¹)[6]Absent (or very weak if impurities exist)
Aromatic C=C Stretch Present (~1600-1450 cm⁻¹)AbsentPresent (~1600-1450 cm⁻¹)[7]
Asymmetric C-O Stretch Present (Strong, ~1250 cm⁻¹)AbsentPresent (C-O stretch, ~1200 cm⁻¹)

This comparison highlights the diagnostic power of IR spectroscopy. The spectrum of 3-[(1-Naphthyloxy)methyl]piperidine is uniquely defined by the simultaneous presence of aliphatic C-H, aromatic C-H, aromatic C=C, and a strong aryl ether C-O stretch, coupled with the critical absence of both O-H and N-H stretching bands.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern sampling technique that is ideal for obtaining high-quality IR spectra of solid or liquid samples with minimal preparation.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

Methodology:

  • Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the 3-[(1-Naphthyloxy)methyl]piperidine sample (a few milligrams for a solid, or a single drop for a liquid/oil) directly onto the center of the ATR crystal.

  • Pressure Application: If the sample is a solid, use the integrated pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to obtaining a reproducible and high-intensity spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same instrument parameters (number of scans, resolution) as the background scan. The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: After the measurement is complete, retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 1.

Visualizing the Workflow and Spectral Correlations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean_Crystal Clean ATR Crystal (e.g., Isopropanol) Acquire_Background Acquire Background Spectrum (16-32 scans, 4 cm⁻¹ resolution) Clean_Crystal->Acquire_Background Apply_Sample Apply Sample to Crystal Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Spectrum Process Spectrum (Baseline Correction, Normalization) Acquire_Sample->Process_Spectrum Peak_Assignment Peak Assignment & Interpretation Process_Spectrum->Peak_Assignment Compare Compare with Benchmarks Peak_Assignment->Compare

Caption: Workflow for ATR-FTIR analysis.

Structure-Spectrum Correlation Diagram

G cluster_mol 3-[(1-Naphthyloxy)methyl]piperidine Structure cluster_spec Expected IR Absorption Regions (cm⁻¹) mol Molecule Aromatic Naphthalene Ring mol->Aromatic Aliphatic Piperidine Ring & -CH₂- mol->Aliphatic Ether Aryl Ether Linkage mol->Ether Amine Tertiary Amine (N) mol->Amine Aromatic_Stretch C-H Stretch (>3000) C=C Stretch (1600-1450) Aromatic->Aromatic_Stretch correlates to Aliphatic_Stretch C-H Stretch (<3000) Aliphatic->Aliphatic_Stretch correlates to Ether_Stretch C-O Stretch (~1250) Ether->Ether_Stretch correlates to Fingerprint C-N Stretch & Bending (<1400) Amine->Fingerprint contributes to Absence ABSENCE of N-H / O-H (>3200)

Caption: Correlation of molecular fragments to IR absorptions.

References

  • Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... - ResearchGate. Available at: [Link]

  • Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine - CDC Stacks. Available at: [Link]

  • Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives - Chemical Communications (London) (RSC Publishing). Available at: [Link]

  • IR spectra.
  • Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations | Request PDF - ResearchGate. Available at: [Link]

  • Piperidine - The Merck Index. Available at: [Link]

  • Data of infrared spectroscopy (cm -1 ) | Download Table - ResearchGate. Available at: [Link]

  • Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. Available at: [Link]

  • Table of Characteristic IR Absorptions.
  • 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride | C16H20ClNO | CID 45074928 - PubChem. Available at: [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
  • Pdf - Elixir International Journal. Available at: [https://www.elixirpublishers.com/articles/1351191024_31 (2011) 1848-1850.pdf]([Link] (2011) 1848-1850.pdf)

  • IR handout.pdf.
  • 1-Naphthalenecarboxaldehyde - NIST WebBook. Available at: [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Available at: [Link]

  • IR Absorption Table. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF - ResearchGate. Available at: [Link]

  • 1-Naphthalenol - NIST WebBook. Available at: [Link]

  • Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films - ChemRxiv. Available at: [Link]

  • Piperidine, 1-methyl- - NIST WebBook. Available at: [Link]

  • Tables of molecular vibrational frequencies, consolidated volume I - NIST Technical Series Publications. Available at: [Link]

  • Matrix isolation FT-IR and theoretical DFT/B3LYP spectrum of 1-naphthol - ResearchGate. Available at: [Link]

  • Vibration Frequencies Shifts of Naphthalene and Anthracene as Caused by Different Molecular Charges - SciSpace. Available at: [Link]

Sources

Purity assessment standards for research-grade 3-[(1-Naphthyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of serotonin and norepinephrine reuptake inhibitors (SNRIs), 3-[(1-Naphthyloxy)methyl]piperidine (3-NMP) serves as a critical scaffold and reference standard. However, commercial supplies of this compound vary significantly in quality. A "98% purity" label based solely on HPLC-UV area integration is often insufficient for sensitive


 determination or cellular assays, where trace impurities (particularly unreacted 1-naphthol or residual solvents) can act as false agonists or cytotoxic agents.

This guide objectively compares the Standard HPLC-Grade assessment against the qNMR-Validated Research Grade standard. We advocate for a multi-modal validation workflow that integrates orthogonal data streams to ensure data reproducibility in drug discovery.

Part 2: Comparative Analysis – The "Purity" Illusion

Researchers often conflate chromatographic purity (signal homogeneity) with absolute content (mass fraction). For 3-NMP, this distinction is vital due to the non-UV-active nature of the piperidine ring versus the hyper-active naphthyl chromophore.

Table 1: Performance Comparison of Assessment Standards
FeatureStandard HPLC-Grade (Alternative)qNMR-Validated Grade (Recommended)Impact on Research
Quantification Basis Relative Area % (UV 280nm)Absolute Weight % (Proton counting)HPLC overestimates purity if impurities lack chromophores (e.g., piperidine salts).
Salt Stoichiometry Assumed (usually 1:1 HCl)Measured experimentallyIncorrect salt ratios lead to dosage errors of up to 15% in molarity calculations.
Impurity Detection Limited to UV-active speciesUniversal (detects solvents, water, salts)qNMR reveals residual toluene/DCM trapped in the lattice, which are cytotoxic.
Reference Standard Requires external standardInternal Standard (e.g., Maleic Acid)qNMR eliminates error from "aged" or hygroscopic external standards.
Assay Reliability Moderate (High risk of

drift)
High (Reproducible

)
Essential for SAR (Structure-Activity Relationship) studies.

Part 3: Technical Deep Dive & Causality

The Synthesis-Impurity Correlation

To validate purity, one must understand the genesis of impurities. 3-NMP is typically synthesized via a nucleophilic substitution or Mitsunobu coupling between N-protected 3-(hydroxymethyl)piperidine and 1-naphthol, followed by deprotection.

Common Impurities & Their Effects:

  • 1-Naphthol (Starting Material): High UV response. Even 0.5% contamination can skew binding data due to non-specific membrane intercalation.

  • N-Boc-3-NMP (Intermediate): Lipophilic impurity. Alters solubility and cell permeability.

  • Triphenylphosphine Oxide (TPPO): If Mitsunobu is used. Difficult to remove; often co-elutes in generic gradients.

Visualization: Synthesis & Impurity Vector Map

SynthesisPath SM1 N-Boc-3-hydroxymethyl piperidine Reaction Coupling (Mitsunobu or SN2) SM1->Reaction SM2 1-Naphthol SM2->Reaction Inter Intermediate: N-Boc-3-[(1-Naphthyloxy) methyl]piperidine Reaction->Inter Imp1 Impurity A: Residual 1-Naphthol (False Agonist) Reaction->Imp1 Unreacted Imp2 Impurity B: TPPO / Reagents (Cytotoxic) Reaction->Imp2 Byproduct Deprotect Deprotection (HCl/TFA) Inter->Deprotect Final Target: 3-[(1-Naphthyloxy) methyl]piperidine Deprotect->Final Imp3 Impurity C: Residual Solvents (Weight Error) Deprotect->Imp3 Trapped in lattice

Caption: Synthesis workflow highlighting the origin of critical biological interfering impurities (Red).

Part 4: Self-Validating Experimental Protocols

To achieve "Research-Grade" status, the following orthogonal protocols must be executed.

Protocol A: High-Resolution HPLC (Chromatographic Purity)

Objective: Separate the target from structurally similar naphthyl analogs.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid suppresses silanol interactions with the piperidine amine).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes. Hold 5 min.

  • Detection: UV at 220 nm (amide/amine backbone sensitivity) and 280 nm (Naphthalene specificity).

  • Pass Criteria: Single peak

    
     area at both wavelengths. No shoulder peaks (indicates isomeric impurities).
    
Protocol B: qNMR (Absolute Content)

Objective: Determine the exact mass fraction (accounting for salt form and water).

  • Solvent:

    
     (if HCl salt) or 
    
    
    
    (if free base).
  • Internal Standard (IS): Maleic Acid (Traceable Standard), weighed to

    
    .
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    (to ensure full relaxation of protons).
  • Integration: Compare the integration of the Naphthalene C2-H proton (singlet/doublet around 7.8-8.2 ppm) against the Maleic Acid vinylic protons (singlet at 6.2 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Standard.[1][2][3]

Part 5: Analytical Decision Workflow

This diagram guides the researcher on when to accept a batch of 3-NMP for biological use.

DecisionMatrix Start Batch Receipt: 3-[(1-Naphthyloxy)methyl]piperidine Step1 Run HPLC-UV (220nm & 280nm) Start->Step1 Check1 Purity > 98%? Step1->Check1 Reject1 REJECT: Purify via Prep-HPLC Check1->Reject1 No Step2 Run qNMR (with Internal Std) Check1->Step2 Yes Check2 Mass Balance > 95%? (Matches Salt Form) Step2->Check2 Reject2 RECALCULATE: Adjust Molarity for Solvent/Salt Content Check2->Reject2 No Final APPROVE: Release for Assay Check2->Final Yes Reject2->Final After Adjustment

Caption: Validation logic flow ensuring both purity and concentration accuracy.

Part 6: References

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem Technical Support. (2025).[2][4][5][6] BenchChem Application Notes.

  • Guidelines for characterization of chemical probes. The Chemical Probes Portal. (2022). Nature Chemical Biology Guidelines.

  • Synthesis and Characterization of Piperidine Derivatives. Der Pharma Chemica, 2015, 7(4):12-18. (Contextual synthesis of 3-substituted piperidines).

  • PubChem Compound Summary: 3-[(1-Naphthyloxy)methyl]piperidine hydrochloride. National Center for Biotechnology Information. (2025).[2][4][5][6] PubChem Database. [7]

  • Best Practices for Chemical Probes. Alto Predict. (2016). Assay Interference and Selectivity.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1-Naphthyloxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[(1-Naphthyloxy)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.